1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
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Overview
Description
1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the enantioselective multistage synthesis, including key steps such as azide reductive cyclization of aldehyde . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. For instance, the compound can be synthesized through hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Chemical Reactions Analysis
1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and amination reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . In the industry, it is utilized in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, they may inhibit or activate specific enzymes, block receptor sites, or interfere with signal transduction pathways .
Comparison with Similar Compounds
1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one can be compared with other similar compounds such as 1-(pyridin-4-yl)ethan-1-one and 1-(4-HydroxyMethyl-piperidin-1-yl)-ethanone . These compounds share structural similarities but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
647825-67-0 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[(3S)-3-(hydroxymethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3/t8-/m0/s1 |
InChI Key |
SPVDEFLVIBQUIQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@@H](C1)CO |
Canonical SMILES |
CC(=O)N1CCCC(C1)CO |
Origin of Product |
United States |
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